molecular formula C14H18BrNO3 B2858949 Ethyl 4-(2-bromo-3-methylbutanamido)benzoate CAS No. 391220-20-5

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate

Cat. No. B2858949
CAS RN: 391220-20-5
M. Wt: 328.206
InChI Key: ZFPQUFOTIOUFRI-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-bromo-3-methylbutanamido)benzoate” is a chemical compound. It is an ester having an electron-withdrawing substituent . The empirical formula is C10H11BrO2 and the molecular weight is 243.10 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 4-bromobenzoate, a related compound, undergoes reduction with potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C to yield aldehydes . The reaction of ethyl 4-bromobenzoate and substituted benzyl chloride with zinc dust and a Pd catalyst has also been reported .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Peptidyl Derivatives

A study by Angelastro, Bey, Mehdi, and Peet (1992) discusses the synthesis of peptidyl derivatives involving reactions similar to those that might be used in synthesizing Ethyl 4-(2-bromo-3-methylbutanamido)benzoate. Such compounds are explored for potential as proteinase inhibitors, highlighting the role of chemical synthesis in developing therapeutic agents Angelastro et al., 1992.

Novel Anti-juvenile Hormone Agents

Research on compounds like Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives shows potential as anti-juvenile hormone agents, indicating their use in studying insect hormone regulation and potentially developing eco-friendly pest control methods. Kuwano, Fujita, Furuta, and Yamada (2008) discuss such compounds' synthesis and biological activity, suggesting a pathway for exploring related compounds' applications Kuwano et al., 2008.

Biological Activity and Potential Applications

Inhibition of Juvenile Hormone Synthesis

A study by Kaneko, Furuta, Kuwano, and Hiruma (2011) focuses on the mode of action of Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), a compound with strong anti-juvenile hormone activity. The research investigates how this compound affects juvenile hormone synthesis in silkworms, potentially offering insights into controlling insect development and growth Kaneko et al., 2011.

Anti-Cancer Potential

Soni, Sanghvi, Devkar, and Thakore (2015) synthesized novel quinuclidinone derivatives, including substituted benzamides and benzoates, to evaluate their anti-cancer potential. This research illustrates the broader scope of synthesizing and testing similar compounds for therapeutic applications, underlining the importance of chemical synthesis in drug discovery Soni et al., 2015.

properties

IUPAC Name

ethyl 4-[(2-bromo-3-methylbutanoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-4-19-14(18)10-5-7-11(8-6-10)16-13(17)12(15)9(2)3/h5-9,12H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPQUFOTIOUFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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